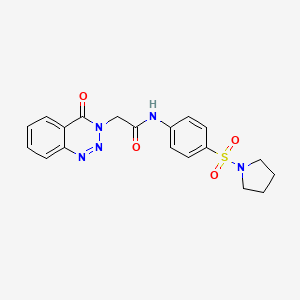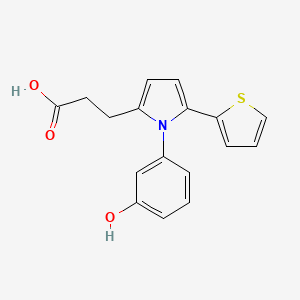
(Z)-2-oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a quinoline moiety, a thiophene ring, and an enone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline and thiophene intermediates, followed by their coupling through a Knoevenagel condensation reaction. The reaction conditions often include:
Starting Materials: Quinoline-2-carbaldehyde and thiophene-3-carboxaldehyde.
Catalysts: Basic catalysts such as piperidine or pyridine.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: Typically, the reaction is carried out at elevated temperatures (80-100°C) to facilitate the condensation process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Employing environmentally benign solvents and catalysts to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The enone group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The quinoline and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (Z)-2-oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It can be used as a scaffold for the design of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the materials science field, this compound can be utilized in the development of organic semiconductors and other advanced materials due to its conjugated system and electronic properties.
Wirkmechanismus
The mechanism by which (Z)-2-oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid exerts its effects is largely dependent on its interaction with molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds such as quinoline-2-carboxylic acid and quinoline-4-carboxylic acid share structural similarities but differ in their functional groups and reactivity.
Thiophene Derivatives: Thiophene-2-carboxylic acid and thiophene-3-carboxylic acid are structurally related but lack the enone functionality.
Enone Compounds: Chalcones and other α,β-unsaturated carbonyl compounds exhibit similar reactivity but differ in their aromatic substituents.
Uniqueness
(Z)-2-oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid is unique due to the combination of its quinoline and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various scientific fields.
Eigenschaften
Molekularformel |
C17H11NO3S |
|---|---|
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
(Z)-2-oxo-3-quinolin-2-yl-4-thiophen-3-ylbut-3-enoic acid |
InChI |
InChI=1S/C17H11NO3S/c19-16(17(20)21)13(9-11-7-8-22-10-11)15-6-5-12-3-1-2-4-14(12)18-15/h1-10H,(H,20,21)/b13-9- |
InChI-Schlüssel |
XEIOVMVRJOZNBF-LCYFTJDESA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C(=C/C3=CSC=C3)/C(=O)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=CC3=CSC=C3)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one](/img/structure/B10805257.png)

![N-Cyclopentyl-6-[(2-fluorophenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10805267.png)

![4-[(5-Bromothiophene-2-sulfonamido)methyl]-N-[(4-methylphenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B10805275.png)
![3-[2-(4-Hydroxyanilino)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B10805276.png)
![4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol](/img/structure/B10805278.png)
![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-mesitylacetamide](/img/structure/B10805284.png)
![4-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B10805293.png)

![Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B10805312.png)
![N-[3-[methyl(phenyl)sulfamoyl]phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B10805320.png)
![N'-(2-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B10805321.png)
![(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-acetic acid](/img/structure/B10805325.png)
